(6-Methoxy-2-methylpyridin-3-yl)methanamine
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Overview
Description
(6-Methoxy-2-methylpyridin-3-yl)methanamine is an organic compound with the molecular formula C8H12N2O It is a derivative of pyridine, characterized by the presence of a methoxy group at the 6th position and a methyl group at the 2nd position on the pyridine ring, along with a methanamine group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-2-methylpyridin-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-methyl-3-pyridinol.
Methoxylation: The 2-methyl-3-pyridinol undergoes methoxylation to introduce the methoxy group at the 6th position. This can be achieved using methanol and an acid catalyst.
Amination: The methoxylated intermediate is then subjected to amination to introduce the methanamine group at the 3rd position. This step can be carried out using reagents such as ammonia or primary amines under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: (6-Methoxy-2-methylpyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxy and methyl groups on the pyridine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions can be facilitated by reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
(6-Methoxy-2-methylpyridin-3-yl)methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development. It may serve as a building block for the synthesis of bioactive molecules with therapeutic properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic compounds, including heterocycles and natural product analogs.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are studied to understand its mechanism of action and potential biological effects.
Industrial Applications: It may be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Methoxy-2-methylpyridin-3-yl)methanamine involves its interaction with molecular targets, such as enzymes, receptors, or nucleic acids. The methoxy and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity for these targets. The methanamine group may participate in hydrogen bonding or electrostatic interactions, contributing to the compound’s overall activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological effects.
Comparison with Similar Compounds
(6-Methoxy-3-pyridinyl)methanamine: Similar structure but lacks the methyl group at the 2nd position.
(6-Methylpyridin-3-yl)methanamine: Similar structure but lacks the methoxy group at the 6th position.
(2-Methoxy-6-methylpyridin-3-yl)methanamine: Similar structure but with different positions of the methoxy and methyl groups.
Uniqueness: (6-Methoxy-2-methylpyridin-3-yl)methanamine is unique due to the specific arrangement of the methoxy, methyl, and methanamine groups on the pyridine ring
Properties
IUPAC Name |
(6-methoxy-2-methylpyridin-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-7(5-9)3-4-8(10-6)11-2/h3-4H,5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQYGTHIUUUQPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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